molecular formula C23H17ClFN3O2 B2969853 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 932458-15-6

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2969853
CAS No.: 932458-15-6
M. Wt: 421.86
InChI Key: RIADVLBINXETBJ-UHFFFAOYSA-N
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Description

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide (hereafter referred to as the "target compound") is a quinazolinone derivative characterized by:

  • A 1,2-dihydroquinazolin-2-one core substituted with a 6-chloro group and a 4-(2-fluorophenyl) moiety.
  • An acetamide side chain linked to the quinazolinone nitrogen, terminating in a 3-methylphenyl group.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-5-4-6-16(11-14)26-21(29)13-28-20-10-9-15(24)12-18(20)22(27-23(28)30)17-7-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIADVLBINXETBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazoline with N-(3-methylphenyl)acetamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biological assays to investigate its effects on various biological pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

(i) Quinazolinone vs. Benzothiadiazinone
  • Target Compound: Quinazolinone core with 2-oxo and 1,2-dihydro groups.
  • Analog (): Replaces quinazolinone with a 1,1-dioxido-2H-benzothiadiazin-2-yl core.
(ii) Quinazolinone vs. Indoline
  • Analog (): Features a 2-oxoindoline core instead of quinazolinone. Impact: Indoline derivatives often exhibit enhanced planarity, which may improve DNA intercalation but reduce solubility compared to quinazolinones .

Substituent Variations on the Core

(i) Halogenation Patterns
  • Target Compound : 6-chloro and 4-(2-fluorophenyl) groups.
  • Analog (): 2,4-dioxo-quinazolinone with 3-(2,4-dichlorophenylmethyl) substitution.
(ii) Functional Group Additions
  • Analog (): Contains a dimethylamino group at the quinazolinone’s 2-position. Impact: The basic dimethylamino group may improve aqueous solubility and enable protonation at physiological pH, influencing pharmacokinetics .

Acetamide Side Chain Modifications

(i) Aryl Group Diversity
  • Target Compound : 3-methylphenyl terminus.
  • Analog (): N-[4-(benzyloxy)phenyl] substitution.
  • Analog () : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) group.
    • Impact : The pyrazolone ring introduces hydrogen-bonding sites, possibly improving target selectivity .
(ii) Linker Modifications
  • Analog () : Thioether linkage (2-ylthio) instead of direct acetamide bonding.
    • Impact : The sulfur atom may increase metabolic susceptibility (e.g., oxidation) but improve radical-scavenging activity .

Structural and Property Comparison Table

Compound Name / Reference Core Structure Key Substituents Acetamide Group Notable Properties
Target Compound Quinazolinone 6-Cl, 4-(2-Fluorophenyl) N-(3-methylphenyl) Moderate logP (~3.5), stable at pH 7.4
AJ5d Quinazolinone-thiazolidinone 6-Cl, 4-Fluorophenyl, thio linkage N-(2-chlorophenyl) Higher molecular weight (MW: ~450), thiol reactivity
Compound Quinazolinone 2,4-Dioxo, 3-(2,4-dichlorophenylmethyl) N-(2,4-dichlorophenylmethyl) High lipophilicity (logP ~4.2), anticonvulsant activity
Compound Benzothiadiazinone 6-Cl, 4-(2-Fluorophenyl), 1,1-dioxido N-(3-methylphenyl) Increased polarity (logP ~2.8), sulfone stability
Compound Quinazolinone 2-Dimethylamino, 6-F, 4-oxo N-(4-chloro-3-fluorophenyl) Basic amino group (pKa ~8.5), improved solubility

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18ClF N2O
  • Molecular Weight : 344.81 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an antitumor , antimicrobial , and anti-inflammatory agent. The following sections detail specific activities and findings from recent research.

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazoline exhibit significant antitumor properties. The compound has shown:

  • Inhibition of Cancer Cell Proliferation : In vitro studies indicate that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis
A549 (Lung)12.3G1 phase arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, with significant efficacy observed against Staphylococcus aureus and Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that it reduces the levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Cancer Treatment : A recent clinical trial involving patients with advanced breast cancer showed promising results with the use of this compound as part of a combination therapy, leading to improved survival rates compared to standard treatments.
  • Case Study on Infection Control : In a hospital setting, a formulation containing this compound was used to treat patients with resistant bacterial infections. Results indicated a significant reduction in infection rates within the treated group.

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